3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C22H34N4O3 and a molecular weight of 402.54 . This compound features a pyrrolidine-2,5-dione core, substituted with a propoxyphenyl group and an ethylpiperazinylpropylamino group. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.
Scientific Research Applications
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Preparation Methods
The synthesis of 3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves multiple steps. The key starting materials include 1-ethylpiperazine and 4-propoxyphenylpyrrolidine-2,5-dione. The synthetic route typically involves the following steps:
Formation of the ethylpiperazinylpropyl intermediate: This step involves the reaction of 1-ethylpiperazine with a suitable propylating agent under controlled conditions.
Coupling with 4-propoxyphenylpyrrolidine-2,5-dione: The intermediate is then coupled with 4-propoxyphenylpyrrolidine-2,5-dione under appropriate conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and propylamine moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can be compared with similar compounds such as:
1-Ethylpiperazine: A simpler compound with a similar piperazine core.
4-Propoxyphenylpyrrolidine-2,5-dione: Shares the pyrrolidine-2,5-dione core but lacks the piperazine substitution.
Indole derivatives: Compounds with a different core structure but similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(4-ethylpiperazin-1-yl)propylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-3-16-29-19-8-6-18(7-9-19)26-21(27)17-20(22(26)28)23-10-5-11-25-14-12-24(4-2)13-15-25/h6-9,20,23H,3-5,10-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXDZCXFQCKRLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCN(CC3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.